molecular formula C21H16ClN3O2S B2647695 N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-28-0

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2647695
CAS No.: 1105207-28-0
M. Wt: 409.89
InChI Key: NWAWQPCDHYRUBS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors of TS and DHFR

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition : A study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of human TS and DHFR. These compounds demonstrated potent inhibitory activities, with one classical analogue being the most potent dual inhibitor known at the time, highlighting the significance of the thieno[2,3-d]pyrimidine scaffold for dual human TS-DHFR inhibitory activity (Gangjee et al., 2008).

  • Antitumor Activity : Another research explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these newly synthesized compounds displayed potent anticancer activity on human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, with some compounds showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Synthesis and Characterization of Derivatives

  • Synthesis and Evaluation of Antimicrobial Activity : Research on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials found that many of these compounds exhibited good antibacterial and antifungal activities. This study utilized a thieno[3,2-d]pyrimidine backbone to develop compounds with significant antimicrobial potential (Hossan et al., 2012).

  • In Vitro Antitumor Evaluation : A study on the in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structures related to the chemical of interest, demonstrated mild to moderate activity against human breast adenocarcinoma cell lines, underscoring the therapeutic potential of structurally similar compounds in cancer treatment (El-Morsy et al., 2017).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-16(22)8-5-9-17(13)24-18(26)10-25-12-23-19-15(11-28-20(19)21(25)27)14-6-3-2-4-7-14/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAWQPCDHYRUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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